molecular formula C8H6BrNO4 B116460 5'-Bromo-2'-hydroxy-3'-nitroacetophenone CAS No. 70978-54-0

5'-Bromo-2'-hydroxy-3'-nitroacetophenone

Cat. No. B116460
CAS RN: 70978-54-0
M. Wt: 260.04 g/mol
InChI Key: CLNIBJASCGZXHH-UHFFFAOYSA-N
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Patent
US08633315B2

Procedure details

A mixture of 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone (25 g, 96 mmol), iron (27 g, 481 mmol), and NH4Cl (5.1 g, 96 mmol) in EtOH/H2O (5:1, 300 ml) was heated at reflux in 2 h, the mixture was cooled filtered the solid, the filtrate was concentrated, taken up in H2O, extracted with DCM (3×), dried over MgSO4, concentrated and purified by ISCO (10% EtOAc/Hexanes) to give the title compound as a yellow solid. MS (m+2): 232.1.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
27 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[NH4+].[Cl-]>CCO.O.[Fe]>[NH2:12][C:4]1[C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=[C:2]([Br:1])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)C(C)=O)O)[N+](=O)[O-]
Name
Quantity
5.1 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
EtOH H2O
Quantity
300 mL
Type
solvent
Smiles
CCO.O
Name
Quantity
27 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered the solid
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by ISCO (10% EtOAc/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=C(C1)Br)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.